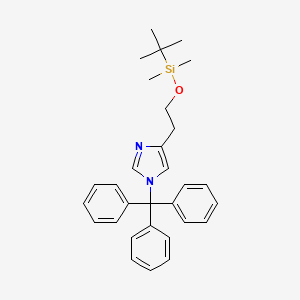

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole

Description

Chemical Structure and Key Features:

The compound 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole (CAS: 928136-82-7, molecular formula: C₃₀H₃₆N₂OSi) features two critical protective groups:

- A trityl (triphenylmethyl) group at the N1 position of the imidazole ring, providing steric bulk to shield reactive sites .

- A tert-butyldimethylsilyl (TBDMS) group attached via an ethyleneoxy (-O-CH₂-CH₂-) linker at the C4 position, serving as a protective moiety for hydroxyl groups in synthetic intermediates .

This combination of bulky substituents renders the compound highly lipophilic, making it suitable for applications in multi-step organic syntheses, particularly in pharmaceutical intermediates where selective deprotection is required.

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJSLKMCHKRUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole typically involves multiple steps. The process begins with the protection of the imidazole nitrogen using a trityl chloride reagent. Subsequently, the hydroxyl group is introduced via a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

Reduction: The trityl group can be removed under reducing conditions.

Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Imidazole N-oxide derivatives.

Reduction: De-tritylated imidazole derivatives.

Substitution: Derivatives with different functional groups replacing the silyl ether.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibitor Development

One of the primary applications of this compound is in the development of inhibitors for protein-protein interactions. For instance, it has been investigated as a potential inhibitor for WDR5, a critical component of the mammalian SET/MLL histone methyltransferase complex, which plays a vital role in gene regulation and cancer progression. Fragment screening studies have identified derivatives of this compound that effectively disrupt WDR5 interactions, showcasing its utility in drug discovery efforts aimed at targeting epigenetic regulators .

Anticancer Research

The compound's ability to modulate protein interactions makes it a candidate for anticancer therapies. Its derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis .

Material Science

Silicon-Based Materials

Due to its tert-butyldimethylsilyl (TBDMS) group, this compound can be utilized in the synthesis of silicon-based materials. The TBDMS group is known for its protective qualities in organic synthesis, allowing for selective reactions while safeguarding functional groups. This property is particularly useful in creating advanced materials with tailored functionalities for applications in electronics and photonics .

Biochemical Applications

Bioconjugation Techniques

The imidazole moiety in this compound is significant for bioconjugation processes. It can facilitate the attachment of biomolecules such as peptides or nucleotides to surfaces or other molecules, enhancing the development of biosensors and targeted drug delivery systems. Studies have shown that compounds with similar structures can improve binding affinities and stability in biological environments .

Data Table: Summary of Applications

Case Studies

-

WDR5 Inhibition Study

A study published in Nature Communications demonstrated that derivatives of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole effectively inhibited WDR5 interactions with its binding partners, leading to reduced expression of oncogenes associated with several cancers . -

Silicon-Based Material Development

Research conducted at a leading materials science laboratory explored the use of TBDMS derivatives in creating novel silicon nanostructures. The study highlighted the enhanced electrical properties achieved through selective functionalization enabled by this compound . -

Biosensor Application

An investigation into bioconjugation strategies using imidazole-containing compounds showed increased sensitivity and specificity in detecting biomolecules relevant to disease diagnostics. The study indicated that the incorporation of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole significantly improved sensor performance .

Mécanisme D'action

The mechanism by which 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The trityl group provides steric hindrance, protecting the imidazole ring, while the silyl ether group offers stability against hydrolysis and other reactions. The compound can act as a ligand, binding to metal ions or enzymes, influencing their activity.

Comparaison Avec Des Composés Similaires

Comparison with Trityl-Protected Imidazole Derivatives

Compounds such as 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (11a) , 4-(1-trityl-1H-imidazol-4-yl)butan-1-ol (11b) , and 5-(1-trityl-1H-imidazol-4-yl)pentan-1-ol (11c) () share the trityl-protected imidazole core but differ in their aliphatic side chains. Key distinctions include:

Comparison with Silyl-Protected Compounds

Ethyl 2-((tert-butyldimethylsilyl)oxy)-4-phenylbutanoate derivatives () share the TBDMS group but lack the imidazole-trityl framework. Notable differences:

Comparison with Other Substituted Imidazoles

- 4-Hydroxybenzoic acid–1H-imidazole (1/1) (): Features a carboxylic acid-imidazole hydrogen-bonded network, contrasting with the target’s fully substituted protective groups. The absence of bulky substituents in enhances solubility in polar solvents .

- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate (): Contains a formyl group and tert-butyl carbamate, enabling orthogonal deprotection strategies. The target’s TBDMS and trityl groups offer complementary stability in basic conditions .

Activité Biologique

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole, with the CAS number 928136-82-7, is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C30H36N2OSi

- Molecular Weight : 468.71 g/mol

- Physical Properties :

Biological Activity Overview

Imidazole derivatives are recognized for a wide range of biological activities:

- Antimicrobial Activity : Many imidazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that imidazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . The anticancer activity is often linked to their ability to target specific cellular pathways involved in tumor growth.

The mechanisms through which 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole exerts its biological effects include:

- Tubulin Inhibition : Similar to other imidazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often assessed through various assays measuring cell viability and apoptosis markers .

- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives similar to 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole:

- Study on Anticancer Activity : A study demonstrated that related imidazole compounds exhibited significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 52 |

| Compound B | MDA-MB-231 | 74 |

Q & A

Basic: What are the standard synthetic routes for 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole?

Methodological Answer:

The synthesis typically involves two key steps:

Silylation : Introduce the tert-butyldimethylsilyl (TBDMS) group to protect a hydroxyl group. For example, reacting 2-hydroxyethylimidazole with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) using imidazole as a base .

Tritylation : Protect the imidazole nitrogen with a trityl group (CPh₃) using trityl chloride in DCM or THF under inert conditions (e.g., nitrogen atmosphere). This step often requires catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization depends on stoichiometric control and anhydrous conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the TBDMS group (δ ~0.1–0.3 ppm for Si(CH₃)₂), trityl protons (δ ~7.2–7.5 ppm for aromatic CPh₃), and imidazole protons (δ ~7.0–7.8 ppm) .

- FT-IR : Confirm the presence of Si-O-C (absorption ~1100–1250 cm⁻¹) and imidazole C=N (stretching ~1600 cm⁻¹) .

- HR-MS : Validate molecular weight (C₃₀H₃₆N₂OSi, [M+H]⁺ = 469.2674) and isotopic patterns .

- HPLC : Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Advanced: How to resolve discrepancies between NMR and IR data during characterization?

Methodological Answer:

Discrepancies may arise from:

- Sample Purity : Impurities (e.g., unreacted trityl chloride) can obscure NMR signals. Re-purify via column chromatography and re-analyze .

- Hydrogen Bonding : Broad IR peaks for OH groups may persist if deprotection occurs. Confirm anhydrous synthesis conditions and use deuterated solvents for NMR to detect residual protons .

- Steric Effects : Trityl groups may cause splitting in NMR due to restricted rotation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Protection Sequence : Perform silylation before tritylation to avoid steric hindrance during imidazole functionalization .

- Catalysis : Use DMAP (5 mol%) to accelerate tritylation, reducing side reactions .

- Temperature Control : Maintain 0–5°C during silylation to minimize hydrolysis of TBDMSCl .

- Workup : Quench reactions with ice-cold water to precipitate intermediates, reducing losses during extraction .

Basic: What are the primary research applications of this compound?

Methodological Answer:

This compound serves as:

- Synthetic Intermediate : Used to build complex imidazole derivatives for drug discovery (e.g., kinase inhibitors) .

- Protecting Group Strategy : The TBDMS group enables selective deprotection in multi-functional molecules, while the trityl group stabilizes reactive nitrogen sites .

Advanced: How does the tert-butyldimethylsilyl group influence the reactivity of the compound in subsequent reactions?

Methodological Answer:

- Steric Shielding : The bulky TBDMS group protects the hydroxyl from nucleophilic attack or oxidation, allowing selective functionalization of other sites (e.g., imidazole ring) .

- Acid/Base Stability : TBDMS ethers resist hydrolysis under mild acidic conditions but cleave with fluoride ions (e.g., TBAF), enabling controlled deprotection .

- Thermal Stability : Enhances compound stability during high-temperature reactions (e.g., Suzuki couplings) .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Incomplete Tritylation : Detected via ¹H NMR (residual NH signal at δ ~10 ppm) or HPLC (additional peaks at shorter retention times). Mitigate by increasing trityl chloride equivalents .

- Silyl Group Hydrolysis : Identified by IR (broad OH stretch ~3400 cm⁻¹). Prevent by ensuring anhydrous solvents and inert atmosphere .

- Oxidative Byproducts : Monitor via HR-MS for [M+O]⁺ or [M-Ph]⁺ fragments. Use antioxidants (e.g., BHT) during purification .

Advanced: What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Methodological Answer:

- Exothermic Reactions : Silylation and tritylation are highly exothermic. Implement temperature-controlled reactors and slow reagent addition .

- Purification : Column chromatography becomes impractical. Switch to fractional crystallization (e.g., hexane/ethyl acetate) or continuous-flow systems .

- Moisture Sensitivity : Scale-up requires rigorous drying of solvents (e.g., molecular sieves) and nitrogen-sparged reactors to prevent TBDMS hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.